Prezatide monoacetate

概要

説明

トリペプチド-1 アセテートは、皮膚におけるコラーゲン産生の促進作用で知られており、しわの軽減や肌質の改善に役立ちます 。この化合物は、その皮膚健康への有益な効果のために、化粧品やスキンケア製品によく使用されます。

作用機序

トリペプチド-1 アセテートは、いくつかの機序を通じてその効果を発揮します。

コラーゲン刺激: トリペプチド-1 アセテートは、皮膚におけるコラーゲン産生を促進し、皮膚の弾性を向上させ、しわを軽減します。

類似の化合物との比較

類似の化合物

- ビオチノイルトリペプチド-1

- ノナペプチド-1

- アセチルテトラペプチド-11

- ヒスチジル-アルギニル-アラニル-トリプトフィル-フェニルアラニル-リシンアミド

- トリペプチド-10 シトルリン

- アセチルヘキサペプチド-1

- L-カルノシン

- 銅ペプチド

- トリペプチド-3

独自性

トリペプチド-1 アセテートは、その特定のアミノ酸配列(グリシン-ヒスチジン-リジン)とコラーゲン産生を促進する能力により、独自です。 この特性は、特に化粧品やスキンケアの用途で価値があり、肌の質感を向上させ、老化の兆候を軽減するために使用されます .

生化学分析

Biochemical Properties

Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, this compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, this compound influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The copper complex formed by this compound increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of this compound is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that this compound continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by this compound for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, this compound influences the levels of various metabolites involved in oxidative stress and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, this compound forms a complex with copper ions, which facilitates its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of this compound ensures its optimal activity and function in promoting tissue remodeling and wound healing .

準備方法

合成経路と反応条件

トリペプチド-1 アセテートは、固相ペプチド合成(SPPS)によって合成できます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを伴います。このプロセスには、通常、以下のステップが含まれます。

カップリング: 最初のアミノ酸は樹脂に結合されます。

脱保護: アミノ酸上の保護基が除去されます。

カップリング: 次のアミノ酸が加えられ、成長中のペプチド鎖に結合されます。

繰り返し: ステップ 2 と 3 を、目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドは樹脂から切断され、精製されます.

工業的製造方法

工業的な設定では、トリペプチド-1 アセテートは自動ペプチド合成機を使用して製造されます。これは、ペプチドの効率的かつスケーラブルな生産を可能にします。このプロセスは、SPPS と同様のステップを伴いますが、大規模生産用に最適化されています。 最終生成物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、高純度と品質が保証されます .

化学反応の分析

反応の種類

トリペプチド-1 アセテートは、次のような様々な化学反応を起こします。

酸化: ヒスチジン残基は、特定の条件下で酸化される可能性があります。

還元: ペプチドは、存在する場合、ジスルフィド結合を切断するために還元できます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはその他の還元剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒスチジン残基の酸化は、ヒスチジン誘導体の生成につながる可能性があり、置換反応は修飾されたリジン残基をもたらす可能性があります .

科学的研究の応用

トリペプチド-1 アセテートは、次のような幅広い科学的研究の応用があります。

化学: 様々な化学研究におけるモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達と成長因子モジュレーションにおける役割について研究されています。

医学: 創傷治癒と皮膚再生における潜在的な治療効果について調査されています。

科学的研究の応用

Tripeptide-1 Acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide in various chemical studies.

Biology: Studied for its role in cell signaling and growth factor modulation.

Medicine: Investigated for its potential therapeutic effects in wound healing and skin regeneration.

Industry: Utilized in cosmetic and skincare products for its anti-aging and skin-repairing properties

類似化合物との比較

Similar Compounds

- Biotinoyl tripeptide-1

- Nonapeptide-1

- Acetyltetrapeptide-11

- Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

- Tripeptide-10 citrulline

- Acetyl hexapeptide-1

- L-Carnosine

- Copper peptide

- Tripeptide-3

Uniqueness

Tripeptide-1 Acetate is unique due to its specific amino acid sequence (glycine-histidine-lysine) and its ability to stimulate collagen production. This property makes it particularly valuable in cosmetic and skincare applications, where it is used to improve skin texture and reduce signs of aging .

生物活性

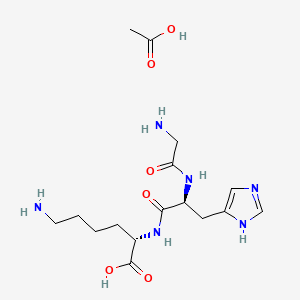

Prezatide monoacetate, also known as Tripeptide-1, is a synthetic tripeptide composed of glycine, histidine, and lysine. It is notable for its biological activities, particularly in the fields of dermatology and wound healing. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₆H₂₈N₆O₆

- CAS Number : 72957-37-0

- Molecular Weight : 400.436 g/mol

- IUPAC Name : (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido]hexanoic acid; acetic acid

Prezatide readily forms complexes with copper ions, which enhances its biological activity and stability in various formulations .

This compound exhibits several biological activities primarily through its interaction with copper:

- Collagen Synthesis : It stimulates the synthesis and deposition of type I collagen and glycosaminoglycan, essential components for skin structure and elasticity .

- Matrix Metalloproteinase Modulation : Prezatide increases the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for tissue remodeling processes .

- Antioxidant Properties : The compound's antioxidant activity is linked to its ability to supply copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .

- Anti-inflammatory Effects : Prezatide may inhibit the release of iron (Fe²⁺) during injury, contributing to its anti-inflammatory effects .

- Angiogenesis Promotion : It enhances angiogenesis at injury sites, facilitating improved blood flow and nutrient delivery necessary for healing .

Biological Activity in Cosmetic Applications

Prezatide is widely used in cosmetic formulations due to its beneficial effects on skin health:

- Wound Healing : Its application has been shown to accelerate wound healing processes by promoting collagen production and tissue regeneration .

- Skin Elasticity and Firmness : Clinical studies indicate that Prezatide improves skin elasticity, density, and reduces the appearance of fine lines and wrinkles .

Pharmacokinetics

The pharmacokinetic profile of Prezatide includes:

- Absorption : Prezatide can penetrate the stratum corneum effectively, with absorption being pH-dependent—optimal at physiological pH .

- Metabolism : It is rapidly metabolized to histidyl-lysine upon administration, which is further degraded into other metabolites .

- Elimination Half-life : The compound is eliminated quickly from circulation, typically within minutes after administration .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Prezatide in clinical settings:

Case Study 1: Wound Healing Efficacy

A study involving diabetic rats demonstrated that topical application of Prezatide significantly enhanced wound closure rates compared to controls. The treated group showed increased collagen deposition and reduced inflammatory markers within the wound site.

Case Study 2: Cosmetic Use

In a clinical trial with human subjects using a cream containing Prezatide over eight weeks, participants reported significant improvements in skin texture and hydration levels. Dermatological assessments confirmed increased collagen density in biopsies taken from treated areas.

Summary Table of Biological Activities

特性

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNUTAFMLGJBGV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49557-75-7 (Parent) | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

400.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-37-0 | |

| Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREZATIDE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was GHK identified as a potential therapeutic agent for Alzheimer's disease in this study?

A1: The researchers utilized a transcriptomic-based drug screening approach using the Connectivity Map database. This analysis identified GHK as a potential candidate capable of restoring the dysregulation observed in gene modules (M3 and M8) associated with Alzheimer's disease pathology across multiple brain regions. []

Q2: What evidence suggests a neuroprotective effect of GHK in the context of Alzheimer's disease?

A2: The study demonstrated that pretreatment with GHK provided a neuroprotective effect against amyloid-beta-induced injury in differentiated human neuron-like SH-SY5Y cells. This finding suggests GHK might have therapeutic potential in mitigating the neuronal damage associated with Alzheimer's disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。